Cas no 479-13-0 (Coumestrol)
Coumestrol Chemical and Physical Properties
Names and Identifiers
-
- 6H-Benzofuro[3,2-c][1]benzopyran-6-one,3,9-dihydroxy-
- Coumestrol
- 3,9-dihydroxy-[1]benzofuro[3,2-c]chromen-6-one
- 3,9-Dihydroxy-6H-[1]benzofuro[3,2-c]chromen-6-one
- COUMESTROL(RG) PrintBack
- 3,9-Dihydroxycoumestan
- 7,12-Dihydroxycoumestan
- coumesterol
- Cumoesterol
- Cumoestrol
- Cumostrol
- [ "" ]
- Cumestrol
- 6H-Benzofuro[3,2-c][1]benzopyran-6-one, 3,9-dihydroxy-
- NSC22842
- MLS000738006
- V7NW98OB34
- 3,9-dihydroxybenzofuro[3,2-c]chromen-6-one
- 3,9-dihydroxy-6H-benzofuro[3,2-c]chromen-6-one
- 6H-Benzofuro(3,2-c)(1)benzopyran-6-one, 3,9-dihydroxy-
- AKOS028111776
- Coumestrol, BioReagent, suitable for fluorescence, >=97.5% (HPLC)
- NCGC00023462-04
- NCI60_001863
- 3,9-Dihydroxy-6H-[1]benzofuro[3,2-c]chromen-6-one #
- SCHEMBL22012
- CCRIS 7311
- S00280
- NCGC00018124-01
- CCG-35536
- BIDD:ER0114
- 3-Benzofurancarboxylic acid, 2-(2,4-dihydroxyphenyl)-6-hydroxy-, .delta.-lactone
- NCGC00018124-04
- US8552057, 3
- Tox21_200032
- NCGC00257586-01
- CHEBI:3908
- DTXSID6022399
- NCGC00018124-06
- 3,9-dihydroxy-6H-(1)benzofuro(3,2-c)chromen-6-one
- DTXCID102399
- GTPL12437
- FT-0603177
- 3,9-dihydroxy-[1]benzoxolo[3,2-c]chromen-6-one
- HMS3374A07
- NCGC00018124-03
- 1ST159856
- Oprea1_222511
- A1-00298
- Coumestrol, >=95.0% (HPLC)
- MLS000069446
- MFCD00016885
- 5,14-dihydroxy-8,17-dioxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2,4,6,11(16),12,14-heptaen-9-one
- NS00004410
- Coumestrol (COU)
- NCGC00018124-02
- CHEMBL30707
- CS-6343
- LMPK12090018
- NCGC00018124-05
- SMP2_000163
- 6H-Benzofuro[3, 3,9-dihydroxy-
- 3-Benzofurancarboxylic acid,4-dihydroxyphenyl)-6-hydroxy-, .delta.-lactone
- CCG-36200
- COUMESTROL [MI]
- HMS2235B05
- NSC 22842
- 479-13-0
- Q908865
- D85092
- 6H-Benzofuro(3,2-c)(1)benzopyran-6-one, 3,9-dihdyroxy-
- BDBM23451
- SMR000059001
- NCIMech_000078
- UNII-V7NW98OB34
- 3-Benzofurancarboxylic acid, 2-(2,4-dihydroxyphenyl)-6-hydroxy-, delta-lactone
- EINECS 207-525-6
- 3,9-Dihydroxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one
- BRD-K97509413-001-01-8
- HY-N2335
- BRN 0266702
- AS-81377
- 5-19-06-00405 (Beilstein Handbook Reference)
- A827386
- NCGC00023462-03
- CAS-479-13-0
- NSC-22842
- Chrysanthin
- MLSMR
- DB-051484
- Coumestrol?
- CoumestrolCumoesterol; Cumostrol; 3,9-Dihydroxy-6H-[1]benzofuro[3,2-c]chromen-6-one
-
- MDL: MFCD00016885
- Inchi: 1S/C15H8O5/c16-7-1-3-9-11(5-7)19-14-10-4-2-8(17)6-12(10)20-15(18)13(9)14/h1-6,16-17H
- InChI Key: ZZIALNLLNHEQPJ-UHFFFAOYSA-N
- SMILES: O1C2C=C(C=CC=2C2C(=O)OC3C=C(C=CC=3C1=2)O)O
Computed Properties
- Exact Mass: 268.03700
- Monoisotopic Mass: 268.03717335 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 0
- Complexity: 411
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 15
- Molecular Weight: 268.22
- XLogP3: 2.8
- Topological Polar Surface Area: 79.9
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.2586 (rough estimate)
- Melting Point: ≥350 °C (lit.)
- Boiling Point: 331.39°C (rough estimate)
- Flash Point: 199.3±22.9 °C
- Refractive Index: 1.7680 (estimate)
- Solubility: DMSO: soluble
- PSA: 83.81000
- LogP: 3.10360
Coumestrol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: 26-36
- FLUKA BRAND F CODES:10
- RTECS:DF8077000
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R22
Coumestrol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N2335-5mg |
Coumestrol |
479-13-0 | 98.26% | 5mg |
¥950 | 2025-04-16 | |
| MedChemExpress | HY-N2335-10mg |
Coumestrol |
479-13-0 | 98.26% | 10mg |
¥1500 | 2025-04-16 | |
| TRC | C781000-5mg |
Coumestrol |
479-13-0 | 5mg |
$ 123.00 | 2023-09-08 | ||
| TRC | C781000-10mg |
Coumestrol |
479-13-0 | 10mg |
$ 190.00 | 2023-09-08 | ||
| TRC | C781000-25mg |
Coumestrol |
479-13-0 | 25mg |
$ 374.00 | 2023-09-08 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL82308-10MG |
Coumestrol |
479-13-0 | 10mg |
¥3356.35 | 2025-01-11 | ||
| abcr | AB253858-10 mg |
Coumestrol; 98% |
479-13-0 | 10 mg |
€244.00 | 2023-07-20 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4246-10mg |
Coumestrol |
479-13-0 | 98% | 10mg |
¥1023.00 | 2023-09-10 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4246-5mg |
Coumestrol |
479-13-0 | 98% | 5mg |
¥629.00 | 2023-09-10 | |
| DC Chemicals | DC10363-100 mg |
Coumestrol |
479-13-0 | >98% | 100mg |
$550.0 | 2022-02-28 |
Coumestrol Suppliers
Coumestrol Related Literature
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Atif Zafar,Sabahuddin Ahmad,Imrana Naseem RSC Adv. 2015 5 81295
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Young Jin Jang,Hyo Jeong Son,Jiyun Ahn,Chang Hwa Jung,Taeyoul Ha Food Funct. 2016 7 4984
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Eun Young Kim,Ki-Bae Hong,Hyung Joo Suh,Hyeon-Son Choi Food Funct. 2015 6 3512
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Xianheng Song,Xiang Luo,Jianfei Sheng,Jianheng Li,Zefeng Zhu,Zhibo Du,Hui Miao,Meng Yan,Mingkang Li,Yong Zou RSC Adv. 2019 9 17391
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Jinguo Kang,William E. Price J. Environ. Monit. 2009 11 1477
Additional information on Coumestrol
Coumestrol (CAS No. 479-13-0): A Comprehensive Overview of Its Chemical Profile and Emerging Therapeutic Applications
Coumestrol, identified by the chemical compound code CAS No. 479-13-0, is a naturally occurring nonsteroidal lignan found predominantly in plants belonging to the Fabaceae family. This compound has garnered significant attention in the field of chemomedicine due to its unique molecular structure and a broad spectrum of biological activities. The molecular formula of Coumestrol is C15H10O2, and it exhibits a phenolic structure characterized by two aromatic rings connected by a butenyl bridge, which contributes to its distinct chemical and biological properties.
The pharmacological relevance of Coumestrol stems from its ability to interact with various intracellular signaling pathways, particularly those involving estrogen receptors. Unlike traditional estrogens, Coumestrol does not bind strongly to estrogen receptors but instead acts as a selective estrogen receptor modulator (SERM). This property makes it an intriguing candidate for therapeutic applications, especially in conditions where estrogenic activity is desirable but unopposed estrogen exposure needs to be avoided.
Recent studies have highlighted the potential of Coumestrol in modulating metabolic processes and reducing oxidative stress. For instance, research published in the journal *Molecular Nutrition & Food Research* demonstrated that Coumestrol can enhance insulin sensitivity in adipose tissue by activating the peroxisome proliferator-activated receptor gamma (PPARγ). This mechanism suggests that Coumestrol may have a role in managing metabolic disorders such as type 2 diabetes.
In addition to its metabolic effects, Coumestrol has shown promise in oncology research. A study published in *Cancer Letters* explored the anti-proliferative effects of Coumestrol on breast cancer cell lines. The findings indicate that Coumestrol can induce apoptosis in estrogen receptor-positive (ER+) breast cancer cells by inhibiting the PI3K/Akt signaling pathway. This discovery aligns with the growing interest in natural compounds that can selectively target cancer cells while minimizing side effects on normal tissues.
The anti-inflammatory properties of Coumestrol have also been investigated extensively. Research published in *Biochemical Pharmacology* suggests that Coumestrol can suppress inflammation by modulating nuclear factor kappa B (NF-κB) signaling. This mechanism is particularly relevant given the role of chronic inflammation in various diseases, including cardiovascular disorders and neurodegenerative conditions.
The potential neuroprotective effects of Coumestrol are another area of active investigation. A study published in *Neurochemical Research* reported that Coumestrol can protect against neurotoxicity induced by amyloid-beta peptides, a hallmark of Alzheimer's disease. The study suggests that Coumestrol may enhance cholinergic function and reduce oxidative damage in neuronal cells, thereby mitigating cognitive decline.
The chemopreventive potential of Coumestrol has been examined in several preclinical models. Research published in *Carcinogenesis* indicates that dietary intake of phytochemicals like Coumestrol can reduce the risk of developing certain types of cancer by inhibiting carcinogen metabolism and promoting DNA repair mechanisms. These findings support the inclusion of plant-based foods rich in lignans as part of a cancer-preventive diet.
The synthetic derivatives of Coumestrol are also being explored for their enhanced bioavailability and targeted therapeutic effects. Researchers are investigating modifications to the phenolic structure of Coumestrol to improve its solubility and cellular uptake. Such derivatives could potentially offer more efficient delivery systems for therapeutic applications, particularly in cases where systemic absorption is required.
The role of environmental factors in modulating the bioavailability and efficacy of Coumestrol is another critical area of research. Studies have shown that gut microbiota can influence the metabolism and absorption of lignans like Coumestrol strong>. Understanding these interactions could lead to novel strategies for enhancing the therapeutic benefits of phytochemicals through dietary or probiotic interventions.
The regulatory landscape for natural compounds like Coumestrol is evolving, with increasing emphasis on quality control and standardization. Manufacturers are focusing on optimizing extraction methods to ensure high purity and consistency, which is essential for clinical applications. Additionally, regulatory bodies are reviewing the safety profiles of such compounds to establish guidelines for their use in therapeutic products.
In conclusion, Coumestrol (CAS No. 479-13-0) represents a promising natural compound with diverse biological activities and therapeutic potential. Its ability to modulate metabolic, inflammatory, and oncological pathways makes it an attractive candidate for further clinical development. As research continues to uncover new insights into its mechanisms of action, Coumestrol could play a significant role in addressing various health challenges associated with aging and chronic diseases.
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